TC14012's Dramatically Superior Potency for CXCR7 Agonism Over AMD3100
In a direct bioluminescence resonance energy transfer (BRET) assay measuring β-arrestin recruitment to CXCR7, TC14012 is approximately 400-fold more potent than the small molecule CXCR4 antagonist AMD3100. The EC50 for TC14012 was 350 nM, compared to 140 µM for AMD3100, and approaches the potency of the endogenous ligand CXCL12 (EC50 30 nM), from which it differs by only one log. [1] Both TC14012 and AMD3100 were tested in the same experimental system using CXCR7-transfected HEK293T cells. [1]
| Evidence Dimension | EC50 for β-arrestin recruitment to CXCR7 |
|---|---|
| Target Compound Data | 350 nM |
| Comparator Or Baseline | AMD3100: 140 µM; CXCL12: 30 nM |
| Quantified Difference | TC14012 is ~400-fold more potent than AMD3100 and ~11.7-fold less potent than the natural ligand CXCL12. |
| Conditions | BRET assay in CXCR7-transfected HEK293T cells co-expressing β-arrestin 2-Rluc and CXCR7-YFP. |
Why This Matters
For researchers studying CXCR7/ACKR3 signaling, TC14012 is unequivocally superior to AMD3100 for probing the β-arrestin pathway, offering a potency window that is experimentally workable and far more physiologically relevant, avoiding the extreme concentrations needed with AMD3100 that could introduce off-target artifacts.
- [1] Gravel, S., et al. (2010). The peptidomimetic CXCR4 antagonist TC14012 recruits beta-arrestin to CXCR7: roles of receptor domains. Journal of Biological Chemistry, 285(49), 37939-37943. View Source
